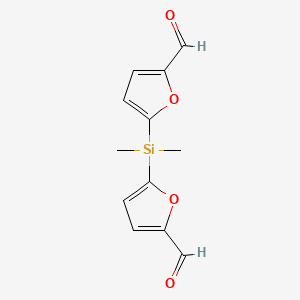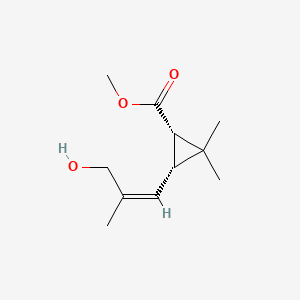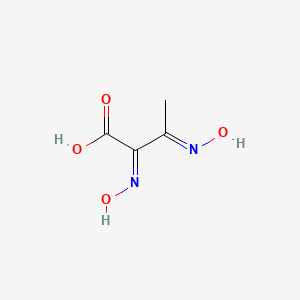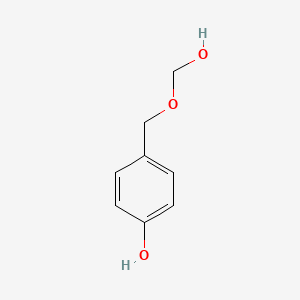
4-((Hydroxymethoxy)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Hydroxymethoxy)methyl)phenol: is an organic compound with the molecular formula C8H10O3 It is a derivative of phenol, where the hydroxyl group is substituted with a hydroxymethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((Hydroxymethoxy)methyl)phenol can be achieved through several methods. One common approach involves the hydroxymethylation of phenol derivatives. For instance, the hydroxymethylation reaction of 4-t-nonylphenol with paraformaldehyde under anhydrous and aqueous alkaline conditions is a typical method . Another method includes the nucleophilic aromatic substitution of aryl halides .
Industrial Production Methods: Industrial production of phenol derivatives often involves large-scale chemical processes. For example, the synthesis of phenols can be achieved by hydrolysis of phenolic esters or ethers, or by reduction of quinones . These methods are scalable and can be optimized for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-((Hydroxymethoxy)methyl)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using reagents such as potassium permanganate or chromium trioxide.
Reduction: Quinones can be reduced back to phenols using reducing agents like sodium borohydride.
Substitution: Phenols are highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
4-((Hydroxymethoxy)methyl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((Hydroxymethoxy)methyl)phenol involves its reactivity towards electrophilic aromatic substitution. The hydroxyl group in the phenol ring is ortho and para directing, making the aromatic ring highly activated towards electrophilic attack . This activation facilitates various chemical reactions, contributing to its biological and industrial applications.
Comparison with Similar Compounds
Methylphenols (Cresols): These are phenol derivatives with a methyl group.
Hydroquinone: A phenol derivative with two hydroxyl groups in the para position.
Uniqueness: 4-((Hydroxymethoxy)methyl)phenol is unique due to the presence of the hydroxymethoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other phenol derivatives like methylphenols and hydroquinone, which have different substituents and reactivity patterns.
Properties
CAS No. |
90352-27-5 |
|---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
4-(hydroxymethoxymethyl)phenol |
InChI |
InChI=1S/C8H10O3/c9-6-11-5-7-1-3-8(10)4-2-7/h1-4,9-10H,5-6H2 |
InChI Key |
OXBYLVOUNSYOEN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


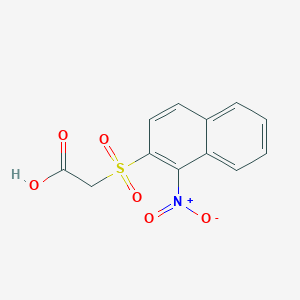
![[(1-Methylcyclobutyl)oxy]benzene](/img/structure/B14365929.png)

![Prop-2-en-1-yl 4-oxo-4-[(tributylstannyl)oxy]but-2-enoate](/img/structure/B14365958.png)
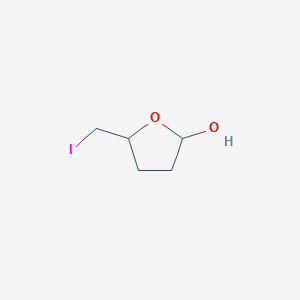

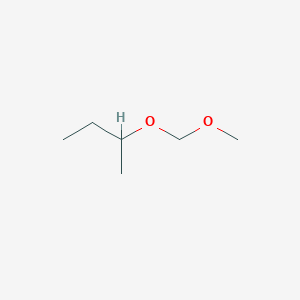

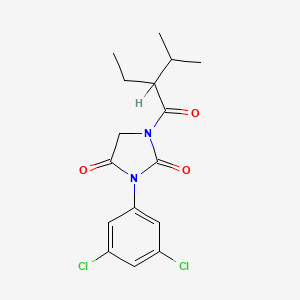
![3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14365999.png)
